5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine” is a chemical compound . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves reacting the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50 C to obtain the compounds .Molecular Structure Analysis
The molecular structure of “5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine” can be found in various databases . The structure is also available as a 2d Mol file or as a computed 3d SD file .Scientific Research Applications
5-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine: A Comprehensive Analysis of Scientific Research Applications
Synthesis of Protein Kinase Inhibitors: 5-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine is utilized as a synthetic intermediate in the creation of azaindole-based protein kinase inhibitors. These inhibitors play a crucial role in regulating various cellular processes and are pivotal in the treatment of diseases such as cancer .
Development of BCL-2 Inhibitors: This compound is used in the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor. Venetoclax has shown promising results in achieving potent antitumor activity while sparing platelets, making it significant in cancer therapeutics .
Creation of PDK1 Inhibitors: It serves as a precursor in the development of PDK1 inhibitors. PDK1 is a kinase that is involved in the signaling pathways regulating cell growth and survival, thus its inhibitors are valuable for cancer research .
Synthesis of 7-Azaindole Derivatives: The compound is involved in the synthesis of various 7-azaindole derivatives through Suzuki coupling, which have shown activity as CDK9/Cyclin T and Haspin inhibitors, important for cell cycle regulation .
Role in Kinase Inhibitor Design: The azaindole framework, which includes 5-Bromo-3-phenyl-7-azaindole, is used in the design of kinase inhibitors targeting specific enzymes like Anaplasmic Lymphoma Kinase (ALK), which are pharmacologically involved in brain development and affect specific neurons in the nervous system .
Novel Synthetic Methods for Azaindoles: Recent developments have seen this compound at the center of novel synthetic methods for azaindole core units due to their interesting biochemical and biophysical properties .
This analysis highlights the diverse scientific research applications of 5-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine across various fields, particularly in medicinal chemistry and drug development.
Tokyo Chemical Industry Co., Ltd. ChemicalBook Springer Link MDPI Royal Society of Chemistry Google Patents
properties
IUPAC Name |
5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-10-6-11-12(8-16-13(11)15-7-10)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OADRBDVURCEKRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2C=C(C=N3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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